molecular formula C18H25NO5 B4006057 1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid

1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid

Cat. No.: B4006057
M. Wt: 335.4 g/mol
InChI Key: CQWOIPYLDNVHTN-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and an oxalic acid moiety. The presence of the 4-methyl-2-prop-2-enylphenoxy group further adds to its chemical diversity and potential reactivity.

Scientific Research Applications

1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methyl-2-prop-2-enylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Pyrrolidine Ring Formation: The phenoxy intermediate is then reacted with a suitable pyrrolidine precursor under controlled conditions to form the desired pyrrolidine ring.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to introduce the oxalic acid moiety, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-Methyl-2-prop-2-enylphenoxy)acetic acid
  • Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
  • 2-methoxy-4-(prop-2-en-1-yl)phenol

Comparison: 1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid is unique due to the presence of the pyrrolidine ring and oxalic acid moiety, which are not found in the similar compounds listed above

Properties

IUPAC Name

1-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.C2H2O4/c1-3-6-15-13-14(2)7-8-16(15)18-12-11-17-9-4-5-10-17;3-1(4)2(5)6/h3,7-8,13H,1,4-6,9-12H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWOIPYLDNVHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCCC2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
Reactant of Route 2
1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
Reactant of Route 3
1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
Reactant of Route 4
1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
Reactant of Route 5
1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid

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